molecular formula C12H13NO B1425152 2-Methoxy-6,8-dimethylquinoline CAS No. 861581-28-4

2-Methoxy-6,8-dimethylquinoline

Cat. No.: B1425152
CAS No.: 861581-28-4
M. Wt: 187.24 g/mol
InChI Key: OOJIMLXKNINTPP-UHFFFAOYSA-N
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Description

2-Methoxy-6,8-dimethylquinoline is a quinoline derivative characterized by the presence of a methoxy group at the 2-position and methyl groups at the 6 and 8 positions of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6,8-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. The process starts with the condensation of an aniline derivative (such as 2,6-dimethylaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction mixture is heated under reflux to facilitate the formation of the quinoline core.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves using continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6,8-dimethylquinoline can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 2-Methoxy-6,8-dimethylquinone.

  • Reduction: Hydroquinoline derivatives, such as 2-Methoxy-6,8-dimethylhydroquinoline.

  • Substitution: Halogenated quinolines, such as 2-Methoxy-6,8-dimethylchloroquinoline.

Scientific Research Applications

2-Methoxy-6,8-dimethylquinoline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a potential therapeutic agent for various diseases, such as cancer and inflammation.

  • Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-6,8-dimethylquinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Methoxy-6,8-dimethylquinoline is compared with other similar quinoline derivatives, such as 2-Methoxyquinoline and 2,6-Dimethylquinoline. While these compounds share structural similarities, this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

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Properties

IUPAC Name

2-methoxy-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJIMLXKNINTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC(=N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682427
Record name 2-Methoxy-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861581-28-4
Record name 2-Methoxy-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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